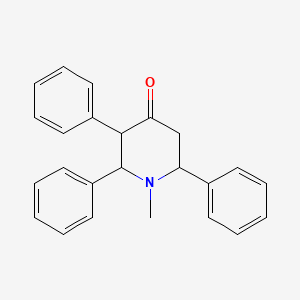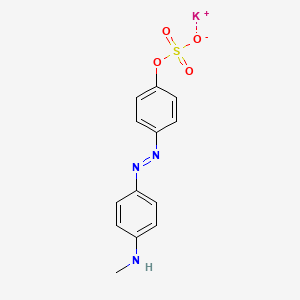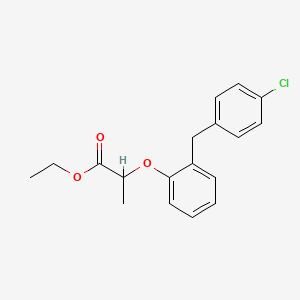
Tris(trimethylolpropane mono(2,3-dibromopropylether)) phosphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(trimethylolpropane mono(2,3-dibromopropylether)) phosphite is a complex organophosphorus compound known for its flame-retardant properties. It is used in various industrial applications to enhance the fire resistance of materials such as plastics, textiles, and foams. The compound’s molecular formula is C27H51Br6O9P, and it has a molecular weight of 1030.09 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(trimethylolpropane mono(2,3-dibromopropylether)) phosphite typically involves the reaction of trimethylolpropane with 2,3-dibromopropyl chloride in the presence of a base to form the mono(2,3-dibromopropylether) derivative. This intermediate is then reacted with phosphorus trichloride to yield the final phosphite compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through distillation or recrystallization to remove any impurities .
化学反应分析
Types of Reactions
Tris(trimethylolpropane mono(2,3-dibromopropylether)) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include various phosphates, less brominated derivatives, and substituted phosphites. These products can have different properties and applications depending on the nature of the substituents .
科学研究应用
Tris(trimethylolpropane mono(2,3-dibromopropylether)) phosphite has several scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the production of flame-retardant materials, including textiles, foams, and plastics
作用机制
The flame-retardant properties of Tris(trimethylolpropane mono(2,3-dibromopropylether)) phosphite are primarily due to its ability to release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby slowing down or extinguishing the fire. The compound also forms a protective char layer on the material’s surface, further enhancing its fire resistance .
相似化合物的比较
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: Another brominated flame retardant with similar applications but different chemical structure.
Tris(2,3-dibromopropyl) isocyanurate: A brominated flame retardant used in various industries, known for its high efficiency and low cost
Uniqueness
Tris(trimethylolpropane mono(2,3-dibromopropylether)) phosphite is unique due to its specific molecular structure, which provides a balance between flame retardancy and material compatibility. Its ability to form stable complexes with various substances makes it versatile for different applications .
属性
CAS 编号 |
68555-84-0 |
|---|---|
分子式 |
C27H51Br6O9P |
分子量 |
1030.1 g/mol |
IUPAC 名称 |
tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] phosphite |
InChI |
InChI=1S/C27H51Br6O9P/c1-4-25(13-34,16-37-10-22(31)7-28)19-40-43(41-20-26(5-2,14-35)17-38-11-23(32)8-29)42-21-27(6-3,15-36)18-39-12-24(33)9-30/h22-24,34-36H,4-21H2,1-3H3 |
InChI 键 |
JNXGQFWFUVSSJP-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)(COCC(CBr)Br)COP(OCC(CC)(CO)COCC(CBr)Br)OCC(CC)(CO)COCC(CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




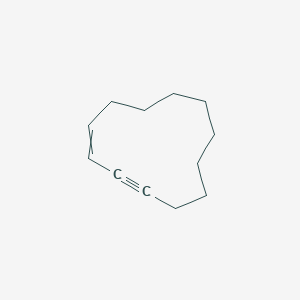
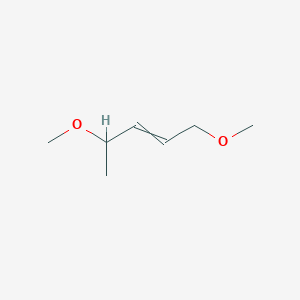
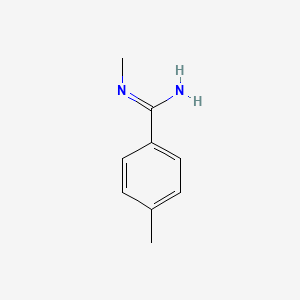
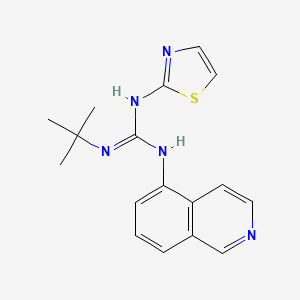
![{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid](/img/structure/B14465532.png)
